molecular formula C8H8N2O B067589 Furo[3,2-b]pyridine-5-methanamine CAS No. 193750-82-2

Furo[3,2-b]pyridine-5-methanamine

Cat. No.: B067589
CAS No.: 193750-82-2
M. Wt: 148.16 g/mol
InChI Key: ZDAHRAQMSGVKSJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-methanamine: is a heterocyclic compound that belongs to the class of furopyridines. Furopyridines are known for their unique structural features, which include a fused furan and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug design.

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridine-5-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Furo[3,2-b]pyridine-5-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridine-5-methanamine involves its interaction with specific molecular targets. The compound can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .

Comparison with Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine

Comparison: Furo[3,2-b]pyridine-5-methanamine is unique due to its specific ring fusion and functional group placement, which can influence its chemical reactivity and biological activity. Compared to other furopyridines, it may offer distinct advantages in terms of binding affinity and selectivity in drug design .

Properties

IUPAC Name

furo[3,2-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAHRAQMSGVKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442648
Record name Furo[3,2-b]pyridine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-82-2
Record name Furo[3,2-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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